molecular formula C8H16Cl2N4S B6189861 1-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanamine dihydrochloride CAS No. 2648948-97-2

1-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanamine dihydrochloride

Cat. No. B6189861
CAS RN: 2648948-97-2
M. Wt: 271.2
InChI Key:
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Description

This compound, also known as 1- (thiazol-2-yl)piperidin-4-amine dihydrochloride , is a chemical with the molecular formula C8H15ClN4S and a molecular weight of 234.75 . It is a derivative of 1,3,4-thiadiazole .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N - (4-nitrophenyl)acetohydrazonoyl bromide with 2- [ (methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can reveal the presence of functional groups, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, its melting point, yield, and IR spectrum can be determined . The compound’s NMR spectrum can provide information about its hydrogen and carbon atoms .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanamine dihydrochloride' involves the reaction of 1-(1,3,4-thiadiazol-2-yl)piperidine with formaldehyde followed by reduction with sodium borohydride to yield the desired product. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound.", "Starting Materials": [ "1-(1,3,4-thiadiazol-2-yl)piperidine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "1. 1-(1,3,4-thiadiazol-2-yl)piperidine is reacted with formaldehyde in the presence of a suitable solvent and acid catalyst to yield the intermediate 1-(1,3,4-thiadiazol-2-yl)-4-formylpiperidine.", "2. The intermediate is then reduced with sodium borohydride in the presence of a suitable solvent to yield the desired product, 1-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanamine.", "3. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound, 1-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanamine dihydrochloride." ] }

CAS RN

2648948-97-2

Molecular Formula

C8H16Cl2N4S

Molecular Weight

271.2

Purity

95

Origin of Product

United States

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